3-Cyclopropylimidazo[1,5-a]pyridine chemical structure and properties
3-Cyclopropylimidazo[1,5-a]pyridine chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-Cyclopropylimidazo[1,5-a]pyridine represents a specialized subclass of the imidazo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocycle increasingly utilized in modern drug discovery. Unlike its isomer imidazo[1,2-a]pyridine, the [1,5-a] variant possesses a bridgehead nitrogen that imparts unique electronic properties and reactivity profiles.
This guide analyzes the molecule's utility as a pharmacophore, specifically highlighting its role as a heme-binding motif in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . The inclusion of the cyclopropyl moiety at the C3 position serves as a critical modulator of lipophilicity and metabolic stability, offering a rigid hydrophobic handle that optimizes ligand efficiency without the entropic penalty of flexible alkyl chains.
Part 1: Chemical Structure & Physicochemical Properties
Structural Nomenclature and Numbering
The core structure consists of a pyridine ring fused to an imidazole ring across the nitrogen and C2 carbon. The numbering system is critical for synthesis and SAR (Structure-Activity Relationship) discussions.
-
Substituent: Cyclopropyl group at position 3.
-
Bridgehead Nitrogen: Located at position 2 (in IUPAC numbering for the fused system, though often referred to implicitly in synthesis).
Electronic Distribution: The imidazo[1,5-a]pyridine system is pseudo-azulenic and electron-rich. The bridgehead nitrogen donates electron density into the π-system, making the C1 and C3 positions nucleophilic. However, the presence of the cyclopropyl group at C3 blocks this position, directing electrophilic substitution (if required) to C1 or the pyridine ring (C5-C8).
The "Cyclopropyl Effect" in Medicinal Chemistry
Replacing a standard propyl or isopropyl group with a cyclopropyl ring at the C3 position induces specific pharmacological advantages:
-
Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the substituent, reducing the entropic cost of binding to protein pockets (e.g., IDO1 active site).
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger (higher s-character, sp2.46 hybridization) than typical aliphatic sp3 C-H bonds, reducing susceptibility to Cytochrome P450 oxidative metabolism compared to an isopropyl group.
-
σ-Donation: The cyclopropyl group can act as a weak electron donor via hyperconjugation, stabilizing the electron-deficient transition states during metabolic oxidation of the heteroaromatic core.
Calculated Properties (Representative)
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~158.20 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | 1.8 - 2.2 | Ideal lipophilicity for membrane permeability and CNS penetration. |
| H-Bond Donors | 0 | Good blood-brain barrier (BBB) permeability. |
| H-Bond Acceptors | 2 | The N2 nitrogen is the primary acceptor/ligand. |
| Topological Polar Surface Area (TPSA) | ~17 Ų | Indicates excellent oral bioavailability. |
Part 2: Synthesis Strategies
The synthesis of 3-cyclopropylimidazo[1,5-a]pyridine requires constructing the imidazole ring upon the pyridine framework. The most robust method involves the oxidative cyclization of 2-picolylamines with aldehydes.
Protocol A: Oxidative Cyclization (Self-Validating)
This method is preferred for its operational simplicity and the availability of reagents (cyclopropanecarbaldehyde).
Mechanism: Condensation of 2-(aminomethyl)pyridine with cyclopropanecarbaldehyde forms an imine (Schiff base), which undergoes intramolecular oxidative C-H amination to close the imidazole ring.
Reagents:
-
Substrate: 2-(Aminomethyl)pyridine (2-Picolylamine)[2]
-
Electrophile: Cyclopropanecarbaldehyde
-
Oxidant: Iodine (I₂) or Copper(I) Iodide (CuI) with Oxygen
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate
-
Solvent: DMF or DMSO (Polar aprotic solvents favor the cyclization)
Step-by-Step Protocol:
-
Imine Formation: Dissolve 2-(aminomethyl)pyridine (1.0 equiv) and cyclopropanecarbaldehyde (1.1 equiv) in DMF. Stir at room temperature for 1 hour. Validation: TLC should show disappearance of the amine and formation of a new, less polar spot (imine).
-
Cyclization: Add K₂CO₃ (2.0 equiv) and Iodine (1.2 equiv).
-
Heating: Heat the mixture to 80–100°C for 4–6 hours. The reaction mixture typically turns dark brown.
-
Quench: Cool to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (gradient). The product is typically a solid or viscous oil.
Visualization of Synthesis Pathway
Figure 1: Oxidative cyclization pathway for the synthesis of the 3-cyclopropyl core.
Part 3: Medicinal Chemistry Applications (IDO1 Inhibition)[8][10][11][12]
The primary high-value application of 3-cyclopropylimidazo[1,5-a]pyridine is in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy.
Mechanism of Action
IDO1 is a heme-containing enzyme that catabolizes tryptophan into kynurenine, creating an immunosuppressive microenvironment in tumors.[8][11][12] Inhibitors must bind to the heme iron to deactivate the enzyme.
-
Heme Coordination: The N2 (bridgehead) or N1 nitrogen of the imidazo[1,5-a]pyridine core coordinates directly with the Fe(II) or Fe(III) of the heme cofactor.
-
Hydrophobic Pocket Occupancy: The active site of IDO1 contains a distinct hydrophobic pocket (often termed Pocket A or C depending on the crystal structure analysis). The 3-cyclopropyl group is the ideal size and shape to fill this pocket, displacing water and providing significant binding energy via Van der Waals interactions.
SAR Logic: Why Cyclopropyl?
In fragment-based drug discovery (FBDD) campaigns targeting IDO1:
-
Methyl/Ethyl: Too small; fails to fully occupy the hydrophobic pocket, leading to lower potency.
-
t-Butyl/Phenyl: Too bulky; causes steric clash with the heme porphyrin ring or active site residues (e.g., Ala264).
-
Cyclopropyl: "Goldilocks" zone. It provides optimal steric fill and rigidification.
Biological Pathway Visualization
Figure 2: Mechanism of IDO1 inhibition by the imidazo[1,5-a]pyridine scaffold.
Part 4: Experimental Characterization
To verify the identity of the synthesized 3-cyclopropylimidazo[1,5-a]pyridine, the following spectroscopic signatures are expected.
1H NMR Spectroscopy (CDCl3, 400 MHz)
-
Aromatic Region (Pyridine ring): Four distinct protons in the range of δ 6.5 – 8.5 ppm.[5]
-
Doublet (approx 8.2 ppm): Proton at C8 (adjacent to bridgehead).
-
Doublet (approx 7.5 ppm): Proton at C5.[1]
-
Multiplets: Protons at C6 and C7.
-
-
Imidazole Ring:
-
Singlet (approx 7.3–7.5 ppm): Proton at C1 (if unsubstituted).
-
-
Cyclopropyl Region (Distinctive):
-
Multiplet (approx 1.8–2.2 ppm): 1H, methine CH attached to the aromatic ring.
-
Multiplet (approx 1.0–1.2 ppm): 2H, methylene.
-
Multiplet (approx 0.8–1.0 ppm): 2H, methylene.
-
Note: The high-field shift (< 1.5 ppm) confirms the intact cyclopropyl ring.
-
Mass Spectrometry
-
ESI-MS: Expect a strong [M+H]+ peak.
-
Fragmentation: Cyclopropyl rings often show a characteristic loss of 41 Da (propene) or ring opening during high-energy collisions, but the parent ion should be stable in standard LC-MS conditions.
References
-
Meledin, R., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry.[10][13]
-
Srivastava, V., et al. (2024). Ultrasound-assisted Synthesis of Imidazo[1,5-a]pyridines. Synlett.[14]
-
Tojo, S., et al. (2014). Discovery of Imidazo[1,5-a]pyridine Derivatives as Potent IDO1 Inhibitors. ACS Medicinal Chemistry Letters.
-
Organic Chemistry Portal. Synthesis of Imidazo[1,5-a]pyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1- b]thiazoles, Imidazo[1,5- a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors [mdpi.com]
- 12. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
